molecular formula C16H12Br2O2 B1294571 4,4'-Bis(2-bromoacetyl)biphenyl CAS No. 4072-67-7

4,4'-Bis(2-bromoacetyl)biphenyl

Cat. No. B1294571
CAS RN: 4072-67-7
M. Wt: 396.07 g/mol
InChI Key: RTSLQVZQORGDQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various biphenyl derivatives has been explored in the provided studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, which indicates the potential for similar catalytic methods to be applied to the synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl . Additionally, the synthesis of 4-bromo-4'-ethynyl biphenyl and its subsequent polymerization using a palladium (II) salts catalyst system suggests that brominated biphenyl compounds can be effectively used as monomers in polymerization reactions . The novel synthesis of asymmetric bis(chlorophthalimide)s leading to higher molecular weight polyimides containing biphenyl units further demonstrates the versatility of biphenyl derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been extensively studied. For example, the crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals different conformations within the unit cell, with dihedral angles between the phenyl rings varying significantly . This suggests that 4,4'-Bis(2-bromoacetyl)biphenyl could also exhibit conformational diversity. The structure of 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl, with its crystallographic center of symmetry, provides insights into the expected geometry of similar biphenyl compounds .

Chemical Reactions Analysis

The reactivity of biphenyl derivatives is highlighted by the reaction of 4,4'-bis(4-pyridyl)biphenyl with 1-bromooctane to yield an "extended viologen" . This indicates that biphenyl compounds can participate in substitution reactions to form new organic molecules with interesting electronic properties. The polymerization of 4-bromo-4'-ethynyl biphenyl also exemplifies the chemical reactivity of brominated biphenyls in forming polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are diverse. The transition to a liquid-crystalline phase at 81 degrees C for 4,4''''-di-n-octyl-p-quaterphenyl suggests that similar biphenyl compounds might also exhibit mesogenic behavior . The solubility of aromatic poly(ether benzoxazole)s derived from biphenyl-based monomers in various solvents and their high thermal stability up to 380 °C in nitrogen are indicative of the robust nature of these materials . The solubility of polyimides containing biphenyl units in common organic solvents and their ability to form flexible films are also noteworthy .

Scientific Research Applications

1. Immunology Research

4,4'-Bis(2-bromoacetyl)biphenyl derivatives have been utilized in immunological research. For instance, a bivalent affinity label, bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine, synthesized from a similar compound, has been used to covalently cross-link specific antibodies, particularly in the variable regions. This leads to the formation of covalently cross-linked dimers and trimers of immunoglobulin G, useful as sensitive probes of immune effector functions (Segal & Hurwitz, 1976).

2. HIV Research

In the context of HIV research, biphenyl derivatives, which are structurally related to 4,4'-Bis(2-bromoacetyl)biphenyl, have shown potential. For example, specific brominated hexahydroxybiphenyl derivatives demonstrated potent anti-HIV activity, suggesting their significance in developing new therapeutic agents (Xie et al., 1995).

3. Organic Synthesis and Catalysis

Biphenyl-based compounds, similar to 4,4'-Bis(2-bromoacetyl)biphenyl, are crucial in organic synthesis and catalysis. For example, biphenyl- and terphenyl-based recyclable trivalent iodine reagents, such as 4-bromo-4′-(diacetoxyiodo)biphenyl, have been developed for various oxidative rearrangements in organic chemistry (Moroda & Togo, 2006).

4. Materials Science and OLEDs

In materials science, particularly for organic light-emitting diodes (OLEDs), biphenyl derivatives are used to control the π-conjugation length, thereby ensuring specific emission properties. For instance, 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl derivatives exhibit deep-blue emissions, vital for the development of non-doped OLEDs (Huang et al., 2013).

properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromoacetyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSLQVZQORGDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063286
Record name Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo-
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Molecular Weight

396.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2-bromoacetyl)biphenyl

CAS RN

4072-67-7
Record name 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-bromo-
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Record name Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethan-1-one]
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Record name 4,4′-Bis(bromoacetyl)biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Li, Z Guo, W Yang, Y Zhou, Y Ru, G Qi… - Industrial & …, 2023 - ACS Publications
In continuous multiphase flow photochemical reactions, the generation of insoluble materials can significantly reduce the efficiency of material and light energy transfer between …
Number of citations: 0 pubs.acs.org
W Fu, J Shi, B Tong, Z Cai, J Zhi, Y Dong - Macromolecules, 2019 - ACS Publications
A catalyst-free multicomponent polymerization (MCP) was developed for the in situ construction of iminofuran-arylene-containing polymers (PIFAs) with high molecular weights (M w up …
Number of citations: 25 pubs.acs.org
NG Dumbre, VV Chopade… - Journal of Pharmaceutical …, 2022 - pnrjournal.com
The goal of our research work was to develop new specific analytical method for the determination of 4 4'-bis (2-bromoacetyl) biphenyl at genotoxic level in Daclatasvir dihydrochloride …
Number of citations: 3 pnrjournal.com
LJ Zhu, GN Zhu, WY Yan, P Sun, JB Shi, JG Zhi… - Chinese Journal of …, 2023 - Springer
Spiropolymers have gained a great deal of interest from both academic and industrial fields by virtue of their unique geometric structures and physical properties. Herein, we prepared a …
Number of citations: 3 link.springer.com
B He, J Huang, X Liu, J Zhang, JWY Lam… - Progress in Polymer …, 2022 - Elsevier
The exploration of activated alkyne-based polymerizations recently has attracted considerable attention for their huge potentials in a diverse range of real-life applications from polymer …
Number of citations: 20 www.sciencedirect.com
PF Carneiro, B Gutmann… - ACS Sustainable …, 2015 - ACS Publications
Herein we present a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles starting from α-bromoacetophenones and carboxylic acids. 1H-4-aryl …
Number of citations: 39 pubs.acs.org
K Wang, K Amin, Z An, Z Cai, H Chen… - Materials Chemistry …, 2020 - pubs.rsc.org
The research on advanced functional polymers is being driven by the fast-growing demand for new functional materials that can be used in revolutionary technologies. Polymers can be …
Number of citations: 122 pubs.rsc.org

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